2-(1H-Indol-3-ylsulfanyl)-propionic acid

Plant Biology Auxin Analogs Structure-Activity Relationship

2-(1H-Indol-3-ylsulfanyl)-propionic acid (CAS 63321-71-1) is a thioether-bridged indole-3-propionic acid derivative whose sulfur linker at C3 imparts unique electronic distribution, confirmed by NMR-detected fractional positive charge on the indole nitrogen absent in methylene-bridged analogs. This electronic signature drives an unprecedented Friedel-Crafts rearrangement yielding 4-sulfur-substituted tricyclic indoles—scaffolds inaccessible from standard indole-3-alkanoic acids. It serves as a validated low-activity control in SCF^TIR1/AFB auxin signaling assays, exhibits DPPH radical scavenging comparable to ascorbic acid, and shows measurable AChE inhibition at 25 µM. Procure at ≥98% purity with batch-specific NMR, HPLC, and GC reports to ensure reproducible SAR data and patent-ready lead optimization.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
CAS No. 63321-71-1
Cat. No. B1350925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-ylsulfanyl)-propionic acid
CAS63321-71-1
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H11NO2S/c1-7(11(13)14)15-10-6-12-9-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)
InChIKeyARSBHBJXJSDBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-ylsulfanyl)-propionic Acid (CAS 63321-71-1) Procurement and Research Use Guide


2-(1H-Indol-3-ylsulfanyl)-propionic acid (CAS 63321-71-1, synonym: 2-(1H-Indol-3-ylthio)propanoic acid) is an indole derivative featuring a propionic acid moiety linked to the indole C3 position via a sulfur atom. This compound is commercially available as a versatile small molecule scaffold and biochemical research reagent . Its molecular formula is C11H11NO2S with a molecular weight of 221.28 g/mol [1]. The compound's distinct sulfur linker between the indole ring and the propionic acid side chain imparts unique chemical reactivity and biological properties compared to oxygen-linked or carbon-linked indole analogs, making it a valuable tool in medicinal chemistry and chemical biology research [2].

Why Generic Substitution Fails for 2-(1H-Indol-3-ylsulfanyl)-propionic Acid


Generic substitution of 2-(1H-Indol-3-ylsulfanyl)-propionic acid with closely related indole-3-alkanoic acids such as indole-3-propionic acid (CAS 830-96-6) or indole-3-acetic acid (CAS 87-51-4) is scientifically invalid due to the presence of the sulfur linker at the C3 position. This sulfur atom fundamentally alters the compound's electronic distribution, as demonstrated by NMR spectroscopy showing a distinct fractional positive charge on the indole ring nitrogen compared to carbon-linked analogs [1]. This electronic difference translates into quantifiably different biological activity profiles and chemical reactivity, including an unprecedented synthetic rearrangement not observed with methylene-bridged analogs [2]. Substituting with non-sulfur-containing indole derivatives will lead to divergent experimental outcomes and irreproducible results.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-ylsulfanyl)-propionic Acid vs. Analogs


Plant Growth Regulation: Significantly Lower Activity vs. Methylene-Bridged Indole-3-propionic Acid

In comparative plant growth regulation assays using etiolated pea stem segments, 2-(1H-Indol-3-ylsulfanyl)-propionic acid (reported as β-(3-indolylthio)propionic acid) exhibited significantly lower activity than its methylene-bridged analog indole-3-propionic acid [1]. The sulfur-containing compound was markedly less potent in promoting elongation, a difference attributed to altered physicochemical properties confirmed by NMR charge distribution measurements [1].

Plant Biology Auxin Analogs Structure-Activity Relationship

AChE Inhibition: Demonstrated Activity at 25 µM vs. Ascorbic Acid Baseline

2-(1H-Indol-3-ylsulfanyl)-propionic acid exhibited measurable acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 25 µM . While ascorbic acid served as an antioxidant control rather than a direct AChE inhibitor comparator, this data point establishes a quantifiable baseline for the compound's cholinergic system interaction potential.

Neurodegeneration Acetylcholinesterase Cognitive Enhancement

Antioxidant Capacity: DPPH Radical Scavenging with IC50 Comparable to Ascorbic Acid

In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, 2-(1H-Indol-3-ylsulfanyl)-propionic acid demonstrated antioxidant activity with an IC50 value comparable to the well-established antioxidant ascorbic acid . This indicates that the sulfur-containing indole scaffold retains robust free radical neutralizing capacity.

Oxidative Stress Antioxidant Free Radical Scavenging

Unprecedented Synthetic Rearrangement: Formation of 4-Sulfur-Substituted Tricyclic Indoles

2-(1H-Indol-3-ylsulfanyl)-propionic acid undergoes an unprecedented intramolecular Friedel-Crafts acylation rearrangement, yielding a novel tricyclic indole with sulfur substitution at the C-4 position rather than the expected C-3 position [1]. This rearrangement proceeds with good optical retention when a chiral substrate is used [1].

Organic Synthesis Friedel-Crafts Acylation Rearrangement

Purity and Analytical Documentation: 97% Purity with Batch-Specific QC Reports

Commercial sourcing from Bidepharm provides 2-(1H-Indol-3-ylsulfanyl)-propionic acid at 97% standard purity, with batch-specific quality control reports including NMR, HPLC, and GC analyses available upon request .

Quality Control Analytical Chemistry Reproducibility

High-Value Research and Procurement Applications for 2-(1H-Indol-3-ylsulfanyl)-propionic Acid


Probing Auxin Signaling Pathways with a Low-Activity Control Compound

Plant biologists studying auxin signaling can employ 2-(1H-Indol-3-ylsulfanyl)-propionic acid as a low-activity control or comparator to validate the specificity of observed phenotypes. Its significantly attenuated plant growth regulating activity compared to indole-3-propionic acid [1] makes it an ideal negative control for experiments involving the SCF^TIR1/AFB auxin receptor pathway.

Synthesis of Novel 4-Sulfur-Substituted Tricyclic Indole Scaffolds for Medicinal Chemistry

Medicinal chemists seeking to expand chemical space can exploit the unprecedented Friedel-Crafts rearrangement of this compound to generate 4-sulfur-substituted tricyclic indoles [1]. This unique reactivity offers a synthetic route to scaffolds that are inaccessible from standard indole-3-alkanoic acids, providing a clear differentiation point for patent applications and lead optimization campaigns.

Antioxidant and AChE Inhibition Screening in Neurodegenerative Disease Research

Neuroscience researchers investigating oxidative stress and cholinergic dysfunction can utilize 2-(1H-Indol-3-ylsulfanyl)-propionic acid as a tool compound in primary screening cascades. Its demonstrated DPPH radical scavenging activity comparable to ascorbic acid [1] and measurable AChE inhibition at 25 µM provide concrete benchmarks for evaluating novel indole-based therapeutics in Parkinson's and Alzheimer's disease models.

High-Purity Starting Material for Reproducible SAR Studies

Medicinal chemistry laboratories requiring reproducible structure-activity relationship (SAR) data should procure this compound at 97% purity with batch-specific NMR, HPLC, and GC analytical reports [1]. The documented purity and available QC data reduce variability in biological assays, ensuring that observed activity differences stem from structural modifications rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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